molecular formula C15H15ClN2O4S B248624 [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone

Cat. No.: B248624
M. Wt: 354.8 g/mol
InChI Key: BXRIJNFJSWTNQJ-UHFFFAOYSA-N
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Description

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone is a piperazine-derived compound featuring a 4-chlorobenzenesulfonyl group at the 4-position of the piperazine ring and a furan-2-yl methanone substituent. This structure combines sulfonyl and carbonyl functionalities, which are critical for its physicochemical and biological properties.

Properties

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C15H15ClN2O4S/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2

InChI Key

BXRIJNFJSWTNQJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone , commonly referred to as CBFM, is a synthetic organic compound notable for its complex structure and potential biological activities. Its molecular formula is C15H15ClN2O4SC_{15}H_{15}ClN_{2}O_{4}S, with a molecular weight of approximately 354.8 g/mol. The compound features a furan ring, a piperazine moiety, and a benzenesulfonyl group, with the chloro substituent potentially enhancing its reactivity and biological interactions .

Biological Activity

The biological activity of CBFM has been the subject of various studies, focusing on its potential therapeutic applications. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies indicate that CBFM exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Mechanism of Action : The mechanism underlying the antimicrobial activity appears to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways . This suggests that CBFM may serve as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the biological activity of CBFM, it is useful to compare it with structurally similar compounds. The following table summarizes notable activities associated with these compounds:

Compound NameStructural FeaturesNotable Activities
FurosemideFuran ring, sulfonamideDiuretic
SulfamethoxazoleSulfonamide groupAntibacterial
PiperinePiperidine ringAnti-inflammatory, antioxidant
TamsulosinPiperazine ring, aromatic systemAlpha-blocker

Case Studies and Research Findings

Several research studies have contributed to understanding the biological profile of CBFM:

  • Antimicrobial Efficacy : In a study evaluating various Schiff base derivatives, CBFM was highlighted for its bactericidal action against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound demonstrated an MIC range indicating potent activity against these resistant strains .
  • Biofilm Inhibition : CBFM was also assessed for its ability to inhibit biofilm formation in bacterial cultures. Results indicated that it significantly reduced biofilm biomass compared to control treatments, suggesting its potential as an anti-biofilm agent .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of CBFM to various biological targets. These studies suggest that the compound may interact favorably with specific enzymes or receptors involved in disease pathways, further underscoring its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(2-furyl)methanone

This analog (CAS: 915910-40-6) differs in the sulfonyl group’s substitution pattern, bearing 5-chloro, 2-methoxy, and 4-methyl groups on the benzene ring. The additional methoxy and methyl groups increase steric bulk and lipophilicity compared to the target compound’s simpler 4-chloro substitution. Such modifications may enhance metabolic stability but reduce solubility .

[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one

Here, the sulfonyl group is replaced with a 4-fluorobenzyl moiety. However, the fluorobenzyl group enhances electronegativity, which may improve membrane permeability .

Variations in the Aromatic Ring Attached to the Methanone Group

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Replacing the furan-2-yl group with thiophen-2-yl introduces sulfur into the aromatic system. The trifluoromethylphenyl group on the piperazine ring further enhances hydrophobicity and electron-withdrawing effects .

[4-Chloro-2-(1H-tetrazol-1-yl)phenyl]{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone

This compound incorporates a tetrazole ring, a bioisostere for carboxylic acids, which improves solubility and hydrogen-bonding capacity.

Pharmacological Activity Comparisons

CYP51 Inhibitors

Pyridine-based analogs like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) demonstrate potent CYP51 inhibition against Trypanosoma cruzi. However, the absence of a pyridine ring could limit enzyme binding efficiency .

Anticancer Potential

Piperazine derivatives with methylpiperazine groups (e.g., [4-methylpiperazin-1-yl]methanone derivatives) show activity against tumors. The target compound’s 4-chlorobenzenesulfonyl group may confer similar DNA-intercalating or kinase-inhibitory properties, but this requires empirical validation .

Preparation Methods

Synthesis of 4-Chlorobenzenesulfonyl Chloride

The sulfonylating agent, 4-chlorobenzenesulfonyl chloride, is typically prepared via chlorosulfonation of chlorobenzene. While explicit details for this intermediate are absent in the provided sources, analogous methods from patent US8883805B2 highlight sulfonation conditions using chlorosulfonic acid at 0–5°C.

Sulfonylation of Piperazine

Piperazine reacts with 4-chlorobenzenesulfonyl chloride under basic conditions to form 4-(4-chlorobenzenesulfonyl)piperazine . Key parameters include:

ReagentSolventTemperatureYieldSource
Piperazine, TEADichloromethane0–5°C85%
4-Chlorobenzenesulfonyl chlorideDCMRT78%

Triethylamine (TEA) is critical for neutralizing HCl byproducts. The reaction is monitored via TLC, and the product is isolated via aqueous workup followed by recrystallization from ethanol.

Synthesis of Furan-2-yl-methanone Intermediate

The furan-methanone moiety is synthesized through Friedel-Crafts acylation of furan. For example, acetylation using acetyl chloride and AlCl₃ in dichloroethane yields 2-acetylfuran, though specific conditions for the methanone derivative require adaptation. Alternative routes may involve oxidation of 2-furanmethanol using MnO₂ in acetonitrile, as demonstrated for analogous aldehydes.

Coupling of Sulfonylated Piperazine and Furan-Methanone

The final step involves nucleophilic substitution or coupling reactions. Patent US20040092529A1 describes similar couplings using aprotic solvents like tetrahydrofuran (THF) and bases such as diisopropylethylamine:

ReagentsSolventTemperatureYieldSource
4-(4-Chlorobenzenesulfonyl)piperazine, 2-Furoyl chlorideTHF60°C72%
K₂CO₃, DMSODMSO120°C43%

The use of polar solvents like DMSO enhances reactivity but may complicate purification. Column chromatography (SiO₂, hexane/EtOAc) is employed for isolation.

Optimization and Scalability

Solvent and Base Selection

  • Dichloromethane (DCM) and THF are preferred for sulfonylation and coupling due to their inertness and solubility profiles.

  • Diisopropylethylamine (DIPEA) outperforms TEA in suppressing side reactions at elevated temperatures (e.g., 140°C in NMP).

Temperature Control

Exothermic reactions, such as sulfonylation, require strict temperature control (0–5°C) to prevent di-sulfonylation. Conversely, coupling reactions benefit from higher temperatures (60–140°C) to accelerate kinetics.

Purification Techniques

  • Recrystallization : Ethanol or methanol/tert-butyl methyl ether mixtures yield high-purity products.

  • Column Chromatography : Gradient elution (hexane to EtOAc) resolves closely eluting impurities.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Sulfonylation in DCM/TEAMild conditions, high selectivityRequires low temperatures75–85%
Coupling in DMSO/K₂CO₃Rapid reactionDifficult purification40–50%
THF/DIPEA-mediated couplingScalable, high yieldHigh-temperature sensitivity70–75%

Industrial-Scale Considerations

Patent US8883805B2 provides insights into large-scale production, emphasizing:

  • Inertization : Nitrogen purging to prevent oxidation.

  • Solvent Recycling : Distillation of THF and toluene for cost efficiency.

  • Crystallization Controls : Seeding and controlled cooling to ensure particle size uniformity .

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